molecular formula C11H18BrN3 B12271562 4-bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12271562
M. Wt: 272.18 g/mol
InChI Key: LPVYQZNSUDIFTM-UHFFFAOYSA-N
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Description

4-Bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Azetidine Introduction: The azetidine moiety is introduced through a nucleophilic substitution reaction, where the azetidine derivative reacts with the brominated pyrazole.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine moiety.

    Reduction: Reduction reactions can be performed on the bromo group to yield the corresponding hydrogenated pyrazole.

    Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the azetidine moiety.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    1-Methyl-4-bromopyrazole: Similar structure but lacks the azetidine moiety.

    4-Bromo-1H-pyrazole: Lacks both the methyl and azetidine groups.

    1-{[1-(2-Methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole: Similar but without the bromo group.

Uniqueness: 4-Bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of both the bromo and azetidine moieties, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H18BrN3

Molecular Weight

272.18 g/mol

IUPAC Name

4-bromo-1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C11H18BrN3/c1-9(2)4-14-5-10(6-14)7-15-8-11(12)3-13-15/h3,8-10H,4-7H2,1-2H3

InChI Key

LPVYQZNSUDIFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)CN2C=C(C=N2)Br

Origin of Product

United States

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